2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7(2)9-13-14-10(15-9)11-5-3-8(11)4-6-12-11/h7-8,12H,3-6H2,1-2H3/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFICERTBALDEF-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C23CCC2CCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(O1)[C@]23CC[C@H]2CCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361610-33-3 | |
| Record name | rac-(1R,5R)-1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole typically involves multi-step organic reactions:
Formation of the Azabicycloheptane Core: The initial step often includes the cyclization of suitable precursors under conditions such as heating or using Lewis acids.
Construction of the Oxadiazole Ring: This can be achieved via cyclization reactions involving amidoxime derivatives and carboxylic acids or their equivalents under dehydrating conditions.
Industrial Production Methods
For large-scale production, continuous flow synthesis methods can be employed to streamline the steps, ensuring high yield and purity. Additionally, robust purification techniques such as crystallization or chromatography are utilized to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions using oxidizing agents like peroxides or metal oxides.
Reduction: Reduction reactions can be performed using hydride donors or catalytic hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions are common, leveraging various reagents and conditions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Solvents and Catalysts: Organic solvents like dichloromethane, methanol, and catalysts like palladium on carbon or platinum.
Major Products
Oxidation Products: Modified oxadiazole derivatives with altered electronic properties.
Reduction Products: Reduced forms maintaining the bicyclic core but with additional hydrogenation.
Substitution Products: Derivatives with new functional groups that can offer diverse reactivity and application profiles.
Scientific Research Applications
This compound has broad applications in various scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile reactivity.
Biology: Its unique structure makes it a candidate for studying biochemical interactions and pathways.
Industry: Utilized in the creation of advanced materials, owing to its robust chemical stability and reactivity profile.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels, where it can modulate activity by binding to active sites or allosteric sites.
Pathways Involved: It may influence signaling pathways by either inhibiting or activating specific biochemical processes, depending on the context of its application and the functional groups present on the molecule.
Comparison with Similar Compounds
Structural Analog 1: Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
Key Differences :
- Heteroatom Substitution : This compound replaces the oxadiazole ring with a thia (sulfur) atom in the bicyclo system and includes a carboxylic acid group .
- Pharmacopeial Relevance : Pharmacopeial Forum (2017) reports compliance with crystallinity and dimethylaniline purity tests, indicating its suitability for pharmaceutical formulations .
Structural Analog 2: 2-Azabicyclo[3.1.0]Hexane-3-Carbonitrile (Saxagliptin Impurity)
Key Differences :
Structural Analog 3: 1,2,5-Oxadiazine Derivatives
Key Differences :
- Heterocycle Configuration : 1,2,5-oxadiazines feature a six-membered ring with alternating oxygen and nitrogen atoms, contrasting with the five-membered 1,3,4-oxadiazole in the target compound.
- Synthetic Routes : Synthesis of 1,2,5-oxadiazines involves hydrazine hydrate and benzaldehyde derivatives, whereas the target compound’s synthesis likely requires cyclization of hydrazide intermediates under different conditions .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
